o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.32 g/mol . This compound is part of the hydroxylamine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of alpha-methylphenethylamine with isopropyl nitrite in the presence of a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-enriched compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug synthesis or as a reagent in chemical reactions .
Comparison with Similar Compounds
o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:
N-Methylhydroxylamine: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
Hydroxylamine-O-sulfonic acid: Used as an electrophilic aminating reagent in various synthetic applications.
O-Benzoylhydroxylamine: Employed in transition metal-catalyzed C–N bond formation reactions.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for particular applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
100251-88-5 |
---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-phenyl-N-propan-2-yloxypropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
InChI Key |
XXVQUTLCWRJABB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ONC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.